molecular formula C8H9O2P B7775472 Phosphinic acid, ethenylphenyl- CAS No. 55743-26-5

Phosphinic acid, ethenylphenyl-

Cat. No.: B7775472
CAS No.: 55743-26-5
M. Wt: 168.13 g/mol
InChI Key: WMGBGNNIJDWYJX-UHFFFAOYSA-N
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Description

Phosphinic acid, ethenylphenyl- is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to an ethenyl group and a phenyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, ethenylphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trimethylsilyl halides for hydrolysis, and various oxidizing and reducing agents depending on the desired transformation . Reaction conditions often involve acidic or basic environments to facilitate the desired chemical changes .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphinic acids .

Comparison with Similar Compounds

Phosphinic acid, ethenylphenyl- can be compared with other similar compounds such as phosphonic acids and phosphoric acids. While all these compounds contain phosphorus, they differ in their chemical structure and properties:

Phosphinic acid, ethenylphenyl- is unique due to its specific bonding with an ethenyl and phenyl group, which imparts distinct chemical properties and reactivity .

Similar Compounds

    Phosphonic Acid: R-P(O)(OH)2

    Phosphoric Acid: R-O-P(O)(OH)2

    Phosphonous Acid: R-P(H)(OH)2

These compounds share similarities in their phosphorus-containing functional groups but differ in their specific chemical structures and applications .

Properties

IUPAC Name

ethenyl(phenyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9O2P/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGBGNNIJDWYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CP(=O)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355340
Record name Phosphinic acid, ethenylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55743-26-5
Record name Phosphinic acid, ethenylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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